molecular formula C13H26O3 B13761696 4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol CAS No. 68568-80-9

4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol

Cat. No.: B13761696
CAS No.: 68568-80-9
M. Wt: 230.34 g/mol
InChI Key: PGJWDNHHHKORMH-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol is an organic compound with the molecular formula C13H26O3 It is a dioxane derivative, characterized by the presence of a dioxane ring substituted with methyl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4,6-trimethyl-1,3-dioxane with propyl magnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethyl-4-phenyl-1,3-dioxane
  • 1,3-Dioxane, 2,4,6-trimethyl-, (2α,4α,6α)-

Uniqueness

4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

68568-80-9

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

1-(4,4,6-trimethyl-1,3-dioxan-2-yl)hexan-3-ol

InChI

InChI=1S/C13H26O3/c1-5-6-11(14)7-8-12-15-10(2)9-13(3,4)16-12/h10-12,14H,5-9H2,1-4H3

InChI Key

PGJWDNHHHKORMH-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC1OC(CC(O1)(C)C)C)O

Origin of Product

United States

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